tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a heptan-4-yl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and heptan-4-yl bromide. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structural features are explored for the creation of novel therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
- 1-Boc-4-(4-formylphenyl)piperazine
Comparison: tert-Butyl 4-(heptan-4-yl)piperidine-1-carboxylate is unique due to the presence of the heptan-4-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
651054-04-5 |
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Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
tert-butyl 4-heptan-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO2/c1-6-8-14(9-7-2)15-10-12-18(13-11-15)16(19)20-17(3,4)5/h14-15H,6-13H2,1-5H3 |
InChI Key |
OPQWKVVJQBCDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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